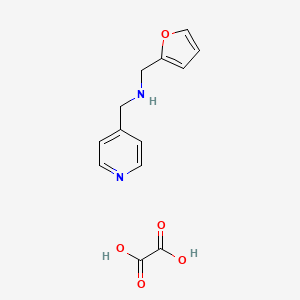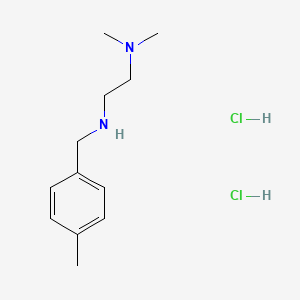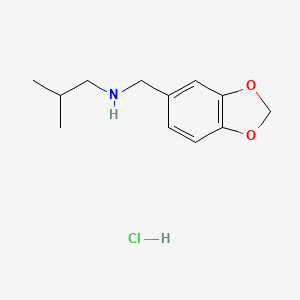amine hydrochloride CAS No. 1158367-01-1](/img/structure/B3085898.png)
[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methoxychlor as a Model for Environmental Estrogens
Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, is metabolized in vivo to HPTE, its active estrogenic form. Its adverse effects on fertility, early pregnancy, and development, as well as altered social behavior following prenatal exposure, highlight the reproductive toxicity of such chemicals, though the relevance to human health is yet to be determined (Cummings, 1997).
Hydroaminomethylation of Oleochemicals
Hydroaminomethylation (HAM) of vegetable oils with various amines has been explored for producing bio-based compounds with potential as monomers in polymer chemistry and bio-based surface-active agents. This showcases the industrial potential of functionalized bio-based compounds via a simple and effective synthetic pathway (Vanbésien et al., 2018).
Biogenic Amines in Reducing Oxidative Stress
N-acetyl-5-methoxytryptamine (melatonin) and its metabolites demonstrate the ability to reduce oxidative stress by functioning as efficient scavengers of free radicals. This indicates the importance of such compounds in protecting against molecular damage caused by reactive oxygen and nitrogen species (Reiter et al., 2008).
Plasma Methods for Reactive Surfaces
Plasma surface treatments and plasma polymerization create polymeric surfaces with reactive chemical groups, useful for covalent immobilization of biomolecules. Such surfaces can exert bio-specific interfacial responses, underlining the relevance of plasma-fabricated reactive surfaces in biomolecule immobilization and cell colonization (Siow et al., 2006).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-8-12-9-10-6-4-5-7-11(10)13-2;/h4-7,12H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJZONCYFLRKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B3085819.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)

![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)


![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/structure/B3085902.png)

amine hydrochloride](/img/structure/B3085915.png)
amine hydrochloride](/img/structure/B3085916.png)
amine hydrochloride](/img/structure/B3085920.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085927.png)